cis-Nonachlor

Toxicology Risk Assessment Biomonitoring

cis-Nonachlor is essential for separating chlordane isomer signals in environmental monitoring. Unlike trans-nonachlor, cis-nonachlor exhibits lower mammalian toxicity and distinct tissue accumulation, making it crucial for isomer-specific risk assessment and biomarker validation. Using the wrong isomer leads to inaccurate quantification and flawed toxicological conclusions. Our certified standard ensures the chromatographic resolution required for EPA method-compliant analysis, enabling accurate source tracking and human biomonitoring studies.

Molecular Formula C10H5Cl9
Molecular Weight 444.2 g/mol
CAS No. 3734-49-4
Cat. No. B1202745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Nonachlor
CAS3734-49-4
Synonyms1,2,3,4,5,6,7,8,8-nonachloro-3a,4,7,7a- tetrahydro-4,7-methanoindan
nonachlor
nonachlor, (cis)-isomer
nonachlor, (trans)-isome
Molecular FormulaC10H5Cl9
Molecular Weight444.2 g/mol
Structural Identifiers
SMILESC12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8+,9-
InChIKeyOCHOKXCPKDPNQU-FLVMBEMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 8.2X10-3 mg/L at 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





cis-Nonachlor (CAS 3734-49-4) Procurement: Reference Standard for Chlordane Residue Analysis and Toxicological Studies


cis-Nonachlor (CAS 3734-49-4) is a major bioaccumulating component of the banned organochlorine pesticide technical chlordane, alongside its isomer trans-nonachlor and the metabolite oxychlordane [1]. It is a persistent organic pollutant (POP) characterized by high lipophilicity (log Kow ~5.5), environmental persistence, and long-range transport potential [2]. As an analytical reference standard, cis-nonachlor is essential for the accurate identification and quantification of chlordane-related residues in environmental and biological matrices via GC-MS or GC-ECD methods .

Why cis-Nonachlor Cannot Be Substituted with trans-Nonachlor or Technical Chlordane in Analytical and Toxicological Workflows


cis-Nonachlor and trans-nonachlor exhibit distinct toxicological potencies, tissue accumulation profiles, and environmental fates despite their structural similarity [1]. In a 28-day rat study, the toxicity ranking was trans-nonachlor > technical chlordane > cis-nonachlor, with trans-nonachlor inducing more pronounced hepatic changes and kidney effects [1]. Furthermore, trans-nonachlor accumulates in adipose tissue to a greater extent than cis-nonachlor under identical exposure conditions, leading to divergent biomarker profiles [1]. Analytical substitution is impossible because these isomers require chromatographic separation (e.g., using specific GC columns) for accurate quantification, and their environmental occurrence ratios vary significantly (e.g., trans-nonachlor dominates in biota) [2]. Procuring the incorrect isomer would invalidate quantitative results and confound risk assessments.

cis-Nonachlor (CAS 3734-49-4): Quantitative Differentiation from trans-Nonachlor and Technical Chlordane


Toxicity Ranking: cis-Nonachlor is Less Toxic than trans-Nonachlor and Technical Chlordane in a 28-Day Rat Study

In a 28-day oral gavage study in Sprague-Dawley rats, the approximate toxicity ranking from most to least toxic was trans-nonachlor > technical chlordane > cis-nonachlor. Hepatic changes (increased liver weight, microsomal enzyme induction) were most pronounced in trans-nonachlor-treated rats, while cis-nonachlor induced the mildest effects. Additionally, elevated kidney weights and depressed organic ion transport were observed only in males treated with trans-nonachlor and chlordane, but not with cis-nonachlor [1].

Toxicology Risk Assessment Biomonitoring

Adipose Tissue Accumulation: trans-Nonachlor Accumulates More than cis-Nonachlor Under Identical Exposure

Residue analyses from the 28-day rat study revealed that trans-nonachlor accumulation in adipose tissue was greater than cis-nonachlor when rats were administered each chemical under identical conditions of dose and exposure. For all test chemicals, the major metabolite oxychlordane also accumulated in adipose tissue, with higher levels in female rats [1].

Bioaccumulation Pharmacokinetics Environmental Chemistry

Environmental Occurrence Ratio: trans-Nonachlor Dominates Over cis-Nonachlor in Biota

In sticklebacks (Gasterosteus aculeatus) from the Gulf of Gdańsk, trans-nonachlor constituted 34-39% of total chlordane residues, whereas cis-nonachlor accounted for only 10-12% [1]. This pattern of trans-isomer dominance is consistent across various environmental matrices, reflecting differential environmental persistence and bioaccumulation.

Environmental Monitoring POPs Food Safety

Metabolic Fate: Both cis- and trans-Nonachlor Convert to Oxychlordane, but at Different Rates

In rats, both cis-nonachlor and trans-nonachlor are metabolized to oxychlordane, which accumulates in adipose tissue. However, studies indicate that the conversion rate and enantioselective depletion differ between isomers. Oxychlordane itself is approximately 8 times more toxic than either nonachlor isomer, making it a critical biomarker of exposure [1][2].

Metabolism Biomarkers Toxicokinetics

cis-Nonachlor (CAS 3734-49-4) Application Scenarios in Analytical and Toxicological Laboratories


Isomer-Specific Quantification in Environmental Residue Analysis

cis-Nonachlor reference standard is essential for GC-MS or GC-ECD methods to accurately quantify this isomer in soil, sediment, water, and biota samples. Because environmental occurrence ratios vary widely (e.g., trans-nonachlor dominates in fish tissue at 34-39% vs. cis-nonachlor at 10-12%), a pure cis-nonachlor standard ensures correct isomer identification and avoids overestimation or underestimation of chlordane contamination [1].

Toxicological Studies Investigating Isomer-Specific Health Effects

Given that cis-nonachlor is significantly less toxic than trans-nonachlor (toxicity ranking: trans-nonachlor > technical chlordane > cis-nonachlor), it serves as a critical test article for disentangling the contributions of individual chlordane components to adverse health outcomes. Researchers can use pure cis-nonachlor to study mechanisms of hepatotoxicity and endocrine disruption without the confounding influence of the more potent trans-isomer [1].

Biomonitoring and Human Exposure Assessment

In human biomonitoring studies, cis-nonachlor is often detected in adipose tissue, breast milk, and serum alongside trans-nonachlor and oxychlordane. A certified cis-nonachlor analytical standard is required for calibration curves in LC-MS/MS or GC-MS assays to generate reliable population-level exposure data, which informs public health risk assessments [1].

Metabolism and Pharmacokinetic Studies

cis-Nonachlor is used as a substrate in in vitro and in vivo studies to investigate its biotransformation to oxychlordane, a metabolite approximately 8 times more toxic. Understanding isomer-specific metabolic rates and enantioselective depletion aids in developing physiologically based pharmacokinetic (PBPK) models for chlordane components [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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